Methyl 2-(7-methoxybenzofuran-3-yl)acetate

Description

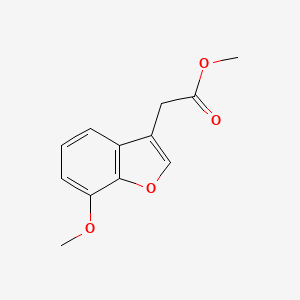

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(7-methoxy-1-benzofuran-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-14-10-5-3-4-9-8(6-11(13)15-2)7-16-12(9)10/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYZUXHQZPYTME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC=C2CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465803 | |

| Record name | Methyl 2-(7-methoxybenzofuran-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39581-49-2 | |

| Record name | Methyl 2-(7-methoxybenzofuran-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 7 Methoxybenzofuran 3 Yl Acetate

Strategic Retrosynthetic Analyses for Benzofuran-3-yl Acetate (B1210297) Scaffolds

The design of a synthetic route for complex molecules like Methyl 2-(7-methoxybenzofuran-3-yl)acetate begins with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For the benzofuran-3-yl acetate scaffold, several strategic disconnections can be envisioned.

A primary retrosynthetic disconnection breaks the C-O bond of the furan (B31954) ring, a common strategy in heterocyclic chemistry. researchgate.net This leads back to a substituted 2-alkynylphenol precursor. The ester side chain can be disconnected at the C2-C3 bond of the benzofuran (B130515) ring, suggesting an alkylation or acylation of a pre-formed benzofuran-3(2H)-one or a related nucleophile. Another key approach involves disconnecting the C-C bond of the acetate side chain, pointing towards a strategy where the acetate group is introduced onto a pre-existing benzofuran core.

Further analysis considers the formation of the benzene (B151609) ring itself, although this is less common for this specific target. The most prevalent strategies focus on forming the heterocyclic furan ring as the key step. researchgate.net These approaches often rely on transition-metal-catalyzed intramolecular cyclizations of phenols with alkenes or alkynes. researchgate.net

Classical and Modern Synthetic Routes to the this compound Core and Analogs

The synthesis of the benzofuran core is a well-explored area of heterocyclic chemistry, with numerous methods available, ranging from classical acid-catalyzed cyclizations to modern transition-metal-catalyzed reactions.

Cyclization Reactions for Benzofuran Ring Formation (e.g., Intramolecular Heck, Copper-catalyzed C-O bond formation)

The construction of the benzofuran ring is a critical step in the synthesis of this compound. Modern synthetic methods often employ transition metal catalysis to achieve this transformation efficiently.

Intramolecular Heck Reaction: The palladium-catalyzed intramolecular Heck reaction is a powerful tool for forming the benzofuran ring system. researchgate.net This reaction typically involves the cyclization of an ortho-alkenyl phenol (B47542) derivative. nih.gov The process proceeds through an oxidative addition of palladium to an aryl halide or triflate, followed by migratory insertion of the olefin and subsequent β-hydride elimination to afford the cyclized product. researchgate.net Direct oxidative Heck cyclizations, also known as intramolecular Fujiwara-Moritani arylations, have been developed to synthesize functionalized benzofurans and dihydrobenzofurans from aryl-substituted olefins without the need for pre-halogenated arenes. nih.govpitt.edu

Copper-Catalyzed C-O Bond Formation: Copper-catalyzed reactions are widely used for intramolecular C-O bond formation to construct the benzofuran ring. nih.gov These methods often involve the cyclization of 1-(2-haloaryl)ketones or related substrates. nih.govacs.org For instance, a one-pot process involving regioselective iron(III)-catalyzed halogenation of an aryl ketone followed by a copper-catalyzed O-arylation has been developed to synthesize various benzofuran analogues. nih.govacs.org Copper catalysts can also promote the cyclization of 2-(2,2-dibromovinyl)-phenols to yield 2-bromobenzofurans, which are versatile intermediates. nih.gov Furthermore, copper-promoted hydration/annulation of 2-fluorophenylacetylene derivatives provides an efficient route to the benzofuran core. nih.gov

| Cyclization Method | Catalyst/Reagent | Substrate Type | Key Features |

| Intramolecular Heck | Pd(OAc)₂, PdCl₂ | o-alkenylphenols, o-allylphenols | High efficiency, good functional group tolerance. researchgate.netnih.gov |

| Copper-Catalyzed C-O Bond Formation | CuI, CuBr, FeCl₃/Cu | 1-(2-haloaryl)ketones, 2-fluorophenylacetylenes | Utilizes non-precious metals, can be performed one-pot. nih.govacs.orgnih.gov |

| Acid-Catalyzed Cyclization | Polyphosphoric Acid (PPA) | Acetal precursors, α-phenoxyketones | Classical method, useful for specific substrates. wuxiapptec.comsemanticscholar.org |

Alkylation and Acylation Strategies in Benzofuran Synthesis

Alkylation and acylation reactions are fundamental for introducing substituents onto the benzofuran scaffold. The C2 and C3 positions of benzofuran have different reactivities, which can be exploited for selective functionalization.

Alkylation: The C2 position of 3-substituted benzofurans can be alkylated using various methods. For instance, nickel-catalyzed cross-coupling reactions of 2-methylsulfanylbenzofurans with alkyl Grignard reagents have been reported. organic-chemistry.org Ruthenium-catalyzed dehydrative C-H alkylation of phenols with alcohols can also lead to ortho-substituted phenols, which are precursors for benzofuran synthesis. organic-chemistry.orgacs.org Friedel-Crafts alkylation of phenols with cinnamyl alcohols, followed by oxidative cyclization, is another route to functionalized benzofurans. nih.gov

Acylation: Acylation of the benzofuran ring, such as the Friedel-Crafts acylation, can result in low regioselectivity between the C2 and C3 positions. nih.gov To overcome this, strategies involving the rearrangement of 2-hydroxychalcones have been developed for the selective synthesis of 3-acylbenzofurans. nih.gov This method proceeds through cyclized 2,3-dihydrobenzofuran (B1216630) intermediates which can be selectively transformed into 3-acylbenzofurans under basic or weakly acidic conditions. nih.gov

Multi-Component and One-Pot Synthetic Approaches

Multi-component and one-pot reactions have gained significant attention as they offer high efficiency, atom economy, and operational simplicity by combining multiple reaction steps into a single procedure. oup.com

Multi-Component Reactions: Several multi-component strategies have been developed for the synthesis of highly substituted benzofuran derivatives. One such approach involves the reaction of salicylaldehydes, amines, and alkynes in the presence of a copper catalyst to afford amino-substituted benzofurans. nih.govacs.org Another example is a three-component reaction involving an aldehyde, an amine, and a benzofuran precursor to produce complex derivatives. numberanalytics.com A one-pot, five-component reaction involving a Ugi-azide multicomponent reaction coupled with an intramolecular cyclization has also been described for synthesizing tetrazole-benzofuran hybrids. rsc.org

One-Pot Syntheses: One-pot procedures are valuable for synthesizing benzofurans from simple starting materials without isolating intermediates. semanticscholar.org A notable example is the synthesis of highly substituted benzofurans from 1-aryl- or 1-alkylketones, which involves a regioselective iron(III)-catalyzed halogenation followed by a metal-mediated O-arylation in a single pot. nih.govacs.org Another one-pot method involves the reaction of benzoquinones with various substrates under acetic acid catalysis. dtu.dk

Derivatization from Key Intermediates (e.g., Benzofuran-3-acetamides, Hydrazides)

The methyl ester of this compound can be readily converted into other functional groups, such as amides and hydrazides, which are important intermediates for further synthetic manipulations or for creating libraries of compounds.

The corresponding benzofuran-3-acetic acid, obtained via hydrolysis of the methyl ester, is a key intermediate. researchgate.net This acid can be converted to an amide by reaction with oxalyl chloride to form the acid chloride, followed by treatment with ammonium (B1175870) hydroxide (B78521) or a primary/secondary amine. nih.gov Similarly, the synthesis of benzofuran-3-acetic acid hydrazides can be achieved by reacting the corresponding ethyl or methyl ester with hydrazine (B178648) hydrate. researchgate.net These derivatizations expand the chemical space accessible from the parent acetate.

Functional Group Interconversions and Targeted Chemical Modifications of the Acetate Moiety

The acetate moiety of this compound offers a handle for various functional group interconversions.

The most common transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, typically achieved under aqueous alkaline conditions. google.com This benzofuran-3-acetic acid derivative is a versatile intermediate. researchgate.net For example, it can undergo esterification with different alcohols under acidic conditions to yield a variety of esters. nih.gov The carboxylic acid can also be reduced to the corresponding alcohol, 2-(7-methoxybenzofuran-3-yl)ethanol, using reducing agents like lithium aluminum hydride. Further reactions on these derivatives allow for the synthesis of a wide range of analogs with modified side chains.

| Transformation | Reagents | Product |

| Hydrolysis | Aqueous alkali (e.g., NaOH, KOH) | 2-(7-methoxybenzofuran-3-yl)acetic acid google.com |

| Amidation | 1. Oxalyl chloride, 2. Amine (e.g., NH₄OH) | 2-(7-methoxybenzofuran-3-yl)acetamide nih.gov |

| Hydrazinolysis | Hydrazine hydrate | 2-(7-methoxybenzofuran-3-yl)acetohydrazide researchgate.net |

| Esterification | Alcohol, Acid catalyst | Various esters of 2-(7-methoxybenzofuran-3-yl)acetic acid nih.gov |

Advancements in CNS-Active Agents: Probing the Structure-Activity Landscape of this compound Analogs

The intricate relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. For neurologically active agents, understanding these structure-activity relationships (SAR) is paramount in designing more potent and selective therapeutics. One such scaffold of interest is the benzofuran ring system, with derivatives of this compound being explored for their potential in treating central nervous system (CNS) disorders, including Alzheimer's disease.

The core structure of this compound presents several key regions for chemical modification to probe its interaction with biological targets. These include the methoxy (B1213986) group at the 7-position, the acetate side chain at the 3-position, and the benzofuran core itself. By systematically altering these components, researchers can elucidate the structural requirements for optimal activity and develop a clearer picture of the pharmacophore.

Modifications of the Benzofuran Core and Substituents

Systematic modifications of the benzofuran nucleus and its substituents have been a key strategy in developing analogs with improved biological profiles. The nature and position of substituents on the benzofuran ring can significantly influence the compound's potency and selectivity. For instance, the introduction of different functional groups can alter the electronic and steric properties of the molecule, thereby affecting its binding affinity to target proteins.

One area of focus has been the exploration of various substituents on the benzofuran ring to enhance therapeutic efficacy. Studies have shown that the presence of specific groups can modulate the compound's activity. For example, the synthesis of hybrid molecules incorporating the benzofuran scaffold with other pharmacologically active moieties has been a fruitful approach.

In a notable study, a series of novel benzofuran-azacyclic hybrids were designed and synthesized to evaluate their potential as anti-Alzheimer's disease agents. These compounds were assessed for their ability to inhibit acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1), two key enzymes implicated in the pathology of Alzheimer's disease. The findings from this research provided valuable insights into the SAR of these derivatives.

The general synthetic route for these hybrids involved a multi-step process. The initial step was a ring-closure reaction to form the 2-benzoyl-3-methylbenzofuran core. This was followed by bromination at the 3-methyl position to introduce a reactive handle. Finally, this brominated intermediate was reacted with various dithiocarbamate (B8719985) derivatives to yield the target hybrid compounds.

The inhibitory activities of these synthesized analogs against AChE and BACE-1 were determined and are summarized in the table below.

| Compound | Substituent (R) | AChE IC50 (µM) | BACE-1 IC50 (µM) |

|---|---|---|---|

| 4a | N,N-dimethyl | 0.58 ± 0.03 | > 10 |

| 4b | N,N-diethyl | 0.45 ± 0.02 | > 10 |

| 4c | pyrrolidine | 0.39 ± 0.02 | 5.6 ± 0.3 |

| 4d | piperidine | 0.31 ± 0.01 | 3.2 ± 0.2 |

| 4e | N-benzylpiperidine | 0.19 ± 0.01 | 1.8 ± 0.1 |

| 4f | N-phenylpiperazine | 0.25 ± 0.01 | 2.5 ± 0.1 |

| 4g | N-(2-fluorophenyl)piperazine | 0.21 ± 0.01 | 2.1 ± 0.1 |

| 4h | N-(2-furoyl)piperazine | 0.15 ± 0.01 | 1.1 ± 0.05 |

| 4i | N-(2-methoxyphenyl)piperazine | 0.28 ± 0.01 | 2.9 ± 0.1 |

| 4j | N-(2-pyridyl)piperazine | 0.23 ± 0.01 | 2.3 ± 0.1 |

| 4k | N-(2-pyrimidinyl)piperazine | 0.26 ± 0.01 | 2.7 ± 0.1 |

| 4l | N-(diphenylmethyl)piperazine | 0.18 ± 0.01 | 1.5 ± 0.08 |

| 4m | N-(2-hydroxyethyl)piperazine | 0.12 ± 0.01 | 0.8 ± 0.04 |

| 4n | N-(3-(dimethylamino)propyl)piperazine | 0.35 ± 0.02 | 4.1 ± 0.2 |

| 4o | morpholine (B109124) | 0.41 ± 0.02 | > 10 |

The results from this study highlighted several key SAR trends. It was observed that the nature of the substituent on the azacyclic ring played a crucial role in the inhibitory activity. For instance, the introduction of a piperazine (B1678402) ring, particularly with flexible and hydrogen-bonding capable substituents like a 2-hydroxyethyl group (compound 4m ), led to the most potent dual inhibition of both AChE and BACE-1. In contrast, simple dialkylamino substituents or a morpholine ring resulted in weaker activity, especially against BACE-1. The presence of aromatic groups on the piperazine ring, such as in compounds 4e , 4h , and 4l , also conferred good dual inhibitory activity. These findings suggest that a combination of the benzofuran core with a suitably substituted piperazine moiety is a promising strategy for developing multi-target anti-Alzheimer's agents.

Investigations into the Biological Activity Mechanisms of Methyl 2 7 Methoxybenzofuran 3 Yl Acetate and Its Analogs

Identification and Validation of Specific Molecular Targets (e.g., Receptors, Enzymes, Proteins)

The biological effects of a compound are intrinsically linked to its ability to interact with specific biomolecules. Research into Methyl 2-(7-methoxybenzofuran-3-yl)acetate and its analogs has identified several key molecular targets, including receptors and enzymes, which are modulated by these compounds.

The opioid receptor system, particularly the kappa-opioid receptor (KOR), is a significant target for the development of analgesics and other therapeutics. Studies have explored the affinity of benzofuran (B130515) derivatives for these receptors. A series of novel 3,4,7-trisubstituted benzofuran derivatives were synthesized and evaluated for their binding affinity to both KOR and μ-opioid receptors (MOR). nih.gov In this research, Methyl 2-(4-bromo-7-methoxybenzofuran-3-yl)acetate was used as a key synthetic intermediate. jst.go.jp The subsequent tertiary amine derivatives demonstrated moderate but selective binding affinity for the KOR, with IC50 values in the micromolar range, while showing no significant binding to the MOR. nih.govjst.go.jp This selectivity suggests that the benzofuran scaffold could be optimized for developing KOR-specific ligands. jst.go.jp

| Compound Class | Target Receptor | Binding Affinity (IC₅₀) | Selectivity |

| 3,4,7-Trisubstituted Benzofuran Derivatives | κ-Opioid Receptor (KOR) | 3.9–11 µM | Selective for KOR over MOR |

| 3,4,7-Trisubstituted Benzofuran Derivatives | μ-Opioid Receptor (MOR) | No measurable binding | N/A |

Enzymes are critical regulators of cellular processes, and their inhibition or modulation is a primary strategy in drug discovery. Benzofuran analogs have been investigated for their effects on several key enzymes.

Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is a serine/threonine kinase involved in numerous signaling pathways, including those related to metabolic homeostasis, neurogenesis, and circadian rhythms. nih.gov A series of benzofuran-3-yl-(indol-3-yl)maleimides were designed and evaluated as GSK-3β inhibitors. nih.gov While the unsubstituted piperidine analogue showed good potency, the introduction of a 7-methoxybenzofuran group resulted in a two- to ten-fold decrease in inhibitory potency against human GSK-3β. nih.gov This indicates that substitutions on the benzofuran ring significantly influence the interaction with the enzyme's active site. nih.gov

| Benzofuran Analog | Target Enzyme | Inhibitory Potency (IC₅₀) |

| Unsubstituted Piperidine Analogue | Human GSK-3β | 67 nM |

| 6- or 7-Methoxybenzofuran Substituted Analogues | Human GSK-3β | 2- to 10-fold less potent than 67 nM |

Tyrosinase: Tyrosinase is a key enzyme in the biosynthesis of melanin, making it a target for agents treating hyperpigmentation. mdpi.com Various natural and synthetic compounds containing heterocyclic rings, such as coumarins and chalcones, have been identified as tyrosinase inhibitors. nih.gov For instance, certain hydroxycoumarins show potent activity, suggesting that the benzofuran core, which shares structural similarities, could be a scaffold for tyrosinase inhibitors. nih.govnih.gov The mechanism often involves chelating the copper ions within the enzyme's active site. nih.gov While specific data on this compound is not detailed, the broader class of benzofurans and related structures holds potential for tyrosinase modulation. researchgate.net

Poly(ADP-ribose) polymerase (PARP): PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA repair, specifically in the base excision repair (BER) pathway that corrects single-strand breaks. prolynxinc.comyoutube.com PARP inhibitors function by trapping PARP on DNA, which leads to the formation of double-strand breaks during replication. nih.gov In cancer cells with deficiencies in other repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations), this accumulation of damage is lethal, a concept known as synthetic lethality. prolynxinc.comnih.gov Numerous small-molecule PARP inhibitors have been developed, with several approved for cancer therapy. nih.govresearchgate.net The potential for benzofuran-based structures to act as PARP inhibitors remains an area of active investigation.

SARS-CoV-2 Main Protease (Mpro) and RdRp: The SARS-CoV-2 main protease (Mpro, also known as 3CLpro) and the RNA-dependent RNA polymerase (RdRp) are essential enzymes for viral replication, making them prime targets for antiviral drug development. nih.govmdpi.com Mpro is a cysteine protease that cleaves viral polyproteins into functional non-structural proteins. nih.govsemanticscholar.org Inhibition of Mpro blocks this crucial step in the viral life cycle. mdpi.com Similarly, RdRp is responsible for replicating the viral RNA genome. The investigation of various heterocyclic compounds as inhibitors for these enzymes is a major focus of antiviral research, including potential scaffolds derived from benzofuran structures. drugtargetreview.comnih.gov

Cellular and Subcellular Mechanistic Elucidation

Understanding how a compound affects cellular processes and pathways is essential to characterizing its biological activity. Research on benzofuran derivatives has utilized various in vitro and in vivo models to explore their mechanisms at the cellular level.

Ferroptosis Signaling Pathway: Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govnih.gov It is distinct from other cell death pathways like apoptosis. The core mechanism involves the accumulation of lipid reactive oxygen species (ROS) to lethal levels, overwhelming antioxidant defense systems such as the glutathione peroxidase 4 (GPX4) pathway. nih.gov The role of specific benzofuran derivatives in modulating the ferroptosis pathway is an emerging area of interest, particularly in the context of cancer therapy where inducing this form of cell death could overcome resistance to traditional treatments. researchgate.net

DNA Repair Mechanisms: As mentioned in the context of PARP, interfering with DNA repair is a key anticancer strategy. PARP inhibitors exploit deficiencies in the homologous recombination repair pathway found in certain tumors. nih.gov By inhibiting PARP-mediated base excision repair, these drugs cause an accumulation of single-strand breaks, which are converted into toxic double-strand breaks that cannot be repaired efficiently by the cancer cells, leading to cell death. youtube.comnih.govnih.gov

Cell Viability Assays: To assess the cytotoxic or antiproliferative effects of compounds, in vitro cell viability assays are commonly employed. The MTT assay, which measures the metabolic activity of cells, is a widely used method. nih.gov Studies on halogenated benzofuran derivatives have demonstrated their anticancer potential in various human cancer cell lines, including lung (A549) and liver (HepG2) cancer cells. mdpi.com These assays provide IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%. researchgate.net One study found that a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative exhibited significant cytotoxicity against HepG2 and A549 cells, with IC50 values of 3.8 µM and 3.5 µM, respectively. mdpi.com Further investigations using assays like the Caspase-Glo 3/7 assay can confirm if the observed cell death occurs via apoptosis. mdpi.comnih.gov

| Benzofuran Derivative | Cell Line | Cytotoxicity (IC₅₀) |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Cancer) | 6.3 ± 2.5 µM |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver Cancer) | 11 ± 3.2 µM |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Cancer) | 3.5 ± 0.6 µM |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver Cancer) | 3.8 ± 0.5 µM |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | SW620 (Colon Cancer) | 10.8 ± 0.9 µM |

Calcium Flux Assays: Calcium flux assays are functional assays used to measure the intracellular calcium concentration changes that occur upon the activation or inhibition of certain receptors, particularly G-protein coupled receptors like opioid receptors. These assays can determine whether a ligand that binds to a receptor acts as an agonist or an antagonist.

Neuropathic Pain Models: Pre-clinical animal models are crucial for evaluating the therapeutic potential of new compounds. Models such as the spinal nerve ligation model or chemotherapy-induced neuropathy (e.g., with paclitaxel) are used to study neuropathic pain. nih.govnih.gov A selective CB2 receptor agonist with a benzofuran core, MDA7, was shown to effectively reduce tactile allodynia in both spinal nerve ligation and paclitaxel-induced neuropathy models in rats. nih.gov This demonstrates the potential of the benzofuran scaffold for developing novel analgesics for neuropathic pain. nih.gov

Anticancer Activity in Animal Models: Compounds that show promising activity in in vitro cell-based assays are often advanced to in vivo animal models, typically using tumor xenografts in immunocompromised mice. mdpi.comresearchgate.net These studies assess a compound's ability to inhibit tumor growth in a living organism. The evaluation of benzofuran derivatives in such models is a critical step in their development as potential anticancer agents. researchgate.netnih.gov

Research on Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of benzofuran derivatives has been a subject of considerable scientific inquiry. The core structure of benzofuran is recognized as a significant pharmacophore that contributes to the antioxidant activity observed in various natural and synthetic compounds. Research suggests that the benzofuran ring system can effectively scavenge free radicals, which are implicated in a multitude of pathological conditions.

The mechanism of radical scavenging by benzofuran derivatives often involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The presence and position of substituent groups on the benzofuran ring, such as hydroxyl or methoxy (B1213986) groups, can significantly influence the antioxidant capacity. For instance, the methoxy group at the 7-position of the benzofuran ring is thought to play a role in the electronic properties of the molecule, potentially enhancing its ability to stabilize radicals.

While direct and extensive research on the antioxidant properties of this compound is not widely published, studies on analogous compounds provide valuable insights. For example, novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. One such derivative demonstrated the ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals and inhibit lipid peroxidation in rat brain homogenate. This suggests that the 7-methoxybenzofuran scaffold is a promising framework for the development of potent antioxidants. The structural comparison of a series of benzofuran analogues has revealed that the benzofuran moiety likely plays a crucial role in the anti-oxidative stress action.

To quantify the antioxidant activity of these compounds, researchers often employ the DPPH radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change that can be measured spectrophotometrically. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound/Analog | Assay | IC50 Value | Reference |

| 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran | Nitric Oxide (NO) Release Inhibition | 4.38 µM | cuestionesdefisioterapia.commdpi.com |

| 7-methoxybenzofuran pyrazoline derivative (4g) | Carrageenan-induced paw edema | 83.89% inhibition | nih.gov |

| 7-methoxybenzofuran pyrazoline derivative (5m) | Carrageenan-induced paw edema | 80.49% inhibition | nih.gov |

This table is provided for illustrative purposes and includes data on related 7-methoxybenzofuran derivatives due to the limited direct data on this compound.

Further investigations are warranted to specifically elucidate the antioxidant profile of this compound and to determine its IC50 value in various antioxidant assays.

Investigations into Anti-inflammatory and Antimicrobial Activities

The benzofuran scaffold is also a key feature in compounds exhibiting anti-inflammatory and antimicrobial properties. The structural characteristics of these derivatives allow them to interact with biological targets involved in inflammatory cascades and microbial growth.

Anti-inflammatory Activity:

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. A key mechanism in inflammation involves the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins, which are synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.

Research on analogs of this compound has demonstrated significant anti-inflammatory potential. For instance, a study on synthetic ailanthoidol derivatives, which share the 7-methoxybenzofuran core, identified 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran as a potent inhibitor of NO release in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, with an IC50 value of 4.38 µM. cuestionesdefisioterapia.commdpi.com This compound was also found to suppress the expression of iNOS and COX-2. cuestionesdefisioterapia.com These findings suggest that compounds based on the 7-methoxybenzofuran structure could exert their anti-inflammatory effects by modulating key inflammatory pathways.

Another study on 7-methoxy benzofuran pyrazoline derivatives showed that some of these compounds exhibited significant inhibition of edema in a carrageenan-induced paw edema model in rats, a common in vivo assay for anti-inflammatory activity. nih.gov Specifically, compounds 4g and 5m showed 83.89% and 80.49% inhibition of edema, respectively, which was comparable to the standard drug ibuprofen. nih.gov

Antimicrobial Activity:

The emergence of antibiotic-resistant microbial strains has necessitated the search for novel antimicrobial agents. Benzofuran derivatives have been identified as a promising class of compounds with activity against a range of pathogenic microorganisms.

While specific data on the antimicrobial activity of this compound is limited, studies on related benzofuran derivatives have shown promising results. For example, a series of 7-methoxy benzofuran pyrazoline derivatives were screened for their antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov The study found that compounds with certain substitutions on the phenyl ring attached to the pyrazoline moiety displayed good activity against E. coli and B. subtilis, with their efficacy being comparable to the standard drug ciprofloxacin. nih.gov

The antimicrobial activity of these compounds is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Analog | Microorganism | MIC Value (µg/mL) | Reference |

| 7-methoxybenzofuran pyrazoline derivatives | Escherichia coli | Comparable to Ciprofloxacin | nih.gov |

| 7-methoxybenzofuran pyrazoline derivatives | Bacillus subtilis | Comparable to Ciprofloxacin | nih.gov |

This table illustrates the antimicrobial potential of related 7-methoxybenzofuran derivatives, highlighting the need for specific testing of this compound.

Further research is required to systematically evaluate the antimicrobial spectrum of this compound and to determine its MIC values against a panel of clinically relevant bacteria and fungi.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR studies are computational methodologies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These predictive models are invaluable for designing new, more potent analogs and understanding the key molecular features required for activity.

For benzofuran (B130515) derivatives, several QSAR and 3D-QSAR studies have been successfully applied:

2D-QSAR : In one study, a statistically significant 2D-QSAR model was developed for a series of benzofuran-based vasodilators. mdpi.com This model correlated the physicochemical properties of the molecules with their biological activity, helping to identify key descriptors that influence vasodilation.

3D-QSAR : More advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to study benzofuran derivatives. researchgate.netscholarsresearchlibrary.com These methods provide 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.

For a series of arylbenzofuran derivatives acting as H3-receptor antagonists, a 3D-QSAR model indicated that steric, electrostatic, and hydrophobic interactions play important roles in determining activity. scholarsresearchlibrary.com

In a study on novel acetylcholinesterase inhibitors, 3D-QSAR analysis revealed the importance of the alkyl group at specific positions on a phenyl moiety for activity. nih.gov

A pharmacophore model generated from a 3D-QSAR study on dibenzofuran (B1670420) derivatives revealed that one ring aromatic (RA), three hydrophobic (Hyd), and two hydrogen bond acceptor (HBA) features were crucial for binding to the target protein. nih.gov

These predictive models, once validated, can be used for virtual screening of compound libraries to identify new potential hits and to guide the rational design of derivatives with enhanced activity and selectivity. researchgate.netfrontiersin.org

The following table outlines key findings from various QSAR and 3D-QSAR studies on benzofuran-related compounds.

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Ligand-Target Interactions and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme.

While specific molecular docking studies featuring "Methyl 2-(7-methoxybenzofuran-3-yl)acetate" are not extensively detailed in the available literature, the broader class of benzofuran (B130515) derivatives has been the subject of such investigations against various therapeutic targets. For instance, novel benzofuran-azacyclic hybrids have been designed and evaluated for their inhibitory potency on enzymes relevant to Alzheimer's disease, such as Acetylcholinesterase (AChE) and Beta-secretase 1 (BACE-1). In these studies, docking simulations revealed that the benzofuran scaffold can fit well within the catalytic clefts of these enzymes. For example, the benzofuran moiety often interacts with key amino acid residues, such as Tyr198 in BACE-1, through hydrogen bonding and π–π stacking interactions.

Similarly, docking studies on other benzofuran derivatives have been performed to understand their binding modes with targets like the Epidermal Growth Factor Receptor (EGFR), which is implicated in cancer. These studies help to elucidate how the benzofuran core and its substituents contribute to the binding affinity and selectivity, guiding the design of more potent and specific inhibitors. The insights gained from these related studies suggest a potential framework for how "this compound" might interact with various biological targets, although specific simulations are required for definitive analysis.

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of a molecule. These calculations provide a detailed understanding of the electron distribution, orbital energies, and reactivity, which are fundamental to a molecule's chemical behavior.

The electronic structure of "this compound" is characterized by the interplay between its aromatic benzofuran core, the electron-donating methoxy (B1213986) group, and the electron-withdrawing methyl acetate (B1210297) group. The 7-methoxy group influences the electronic distribution within the benzofuran ring through resonance, delocalizing its lone pair electrons into the aromatic system. This results in significant electronic delocalization across the benzofuran ring system.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For related benzofuran derivatives, DFT calculations have been used to determine these orbital energies and analyze their spatial distribution, providing insights into potential sites for chemical reactions.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attacks. For "this compound," the MEP surface shows regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen atoms of the methoxy and ester carbonyl groups. These regions are likely sites for electrophilic attack and hydrogen bonding interactions. Conversely, regions of positive potential (colored blue) are localized on the hydrogen atoms, indicating sites susceptible to nucleophilic attack.

| Quantum Chemical Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface, identifying reactive sites. |

| Dipole Moment (µ) | A measure of the net molecular polarity. |

The three-dimensional structure of a molecule is critical to its biological activity. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. "this compound" possesses conformational flexibility due to the rotation around the bond connecting the benzofuran ring to the acetate side chain.

The benzofuran ring system itself is largely planar due to its aromaticity. The methoxy group at the 7-position tends to be coplanar with the ring to maximize electronic delocalization. However, the acetate side chain can adopt various orientations. Conformational studies indicate that the compound likely exists as a mixture of several stable conformers with similar energy levels, suggesting it is dynamic in solution. A potential energy surface (PES) map, which can be generated through systematic QM calculations, would illustrate the energy of the molecule as a function of its geometric parameters (e.g., torsion angles), identifying the lowest-energy conformations and the energy barriers between them.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions

While molecular docking provides a static picture of ligand-protein binding, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes, the role of solvent molecules, and the conformational changes that may occur upon binding.

For complexes involving benzofuran derivatives, MD simulations have been used to assess the stability of the ligand in the binding pocket of an enzyme. Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. Such simulations can confirm the binding modes predicted by docking and provide a more profound understanding of the interactions at an atomic level. Although specific MD simulation data for "this compound" is not currently available, this technique would be a logical next step to validate docking predictions and explore its dynamic binding behavior with any identified biological targets.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties for Research Compound Prioritization

The ADMET properties of a compound are critical for its development as a potential drug, as they determine its bioavailability and disposition in the body. In silico tools are widely used in the early stages of drug discovery to predict these properties, helping to prioritize compounds with favorable pharmacokinetic profiles and identify potential liabilities.

Several key physicochemical and pharmacokinetic parameters can be calculated for "this compound" using various computational models. These predictions are based on the molecule's structure and include properties related to absorption, distribution, metabolism, and excretion.

| ADMET Property | Predicted Value | Significance |

| Molecular Weight | 220.22 g/mol | Influences diffusion and transport across membranes. |

| LogP (Octanol-Water Partition Coefficient) | 2.1569 | A measure of lipophilicity, affecting absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 48.67 Ų | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | Number of hydrogen atoms bonded to electronegative atoms. |

| Hydrogen Bond Acceptors | 4 | Number of electronegative atoms capable of accepting a hydrogen bond. |

| Rotatable Bonds | 3 | A measure of molecular flexibility. |

These predicted values for "this compound" can be evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight >500, a LogP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. Based on the predicted values, "this compound" falls within the parameters of Lipinski's rule, suggesting a higher probability of good oral bioavailability. Further in silico predictions could explore its potential interactions with metabolic enzymes like cytochromes P450 and transporters such as P-glycoprotein.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of Methyl 2-(7-methoxybenzofuran-3-yl)acetate, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzofuran (B130515) ring system, the methylene protons of the acetate (B1210297) group, and the methyl protons of both the methoxy (B1213986) and the ester functionalities. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals provide crucial information for assigning the protons to their specific positions within the molecule. For instance, the aromatic protons will appear in the downfield region, typically between δ 6.5 and 7.5 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methylene protons adjacent to the carbonyl group of the ester would likely appear as a singlet around δ 3.8 ppm, while the methyl protons of the ester and the methoxy group would also be observed as singlets, but at slightly different chemical shifts, allowing for their unambiguous assignment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment. The spectrum would be expected to show signals for the carbonyl carbon of the ester group at the most downfield position (around 170 ppm), followed by the aromatic and furan (B31954) ring carbons. The methoxy carbon and the ester methyl carbon would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is based on typical chemical shifts for similar benzofuran structures and should be considered predictive.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| H-2 | ~7.6 (s) | - |

| H-4 | ~6.9 (d) | ~110 |

| H-5 | ~7.2 (t) | ~125 |

| H-6 | ~6.8 (d) | ~115 |

| Methylene (-CH₂-) | ~3.8 (s) | ~35 |

| Ester Methyl (-OCH₃) | ~3.7 (s) | ~52 |

| Methoxy (-OCH₃) | ~3.9 (s) | ~56 |

| C-2 | - | ~145 |

| C-3 | - | ~112 |

| C-3a | - | ~148 |

| C-4 | ~110 | - |

| C-5 | ~125 | - |

| C-6 | ~115 | - |

| C-7 | - | ~146 |

| C-7a | - | ~128 |

| Carbonyl (C=O) | - | ~171 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of a related compound, Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, the molecular ion peak [M⁺] is observed at m/z 266, confirming the molecular weight of that specific molecule nih.gov. For this compound, the molecular ion peak would be expected at m/z 220, corresponding to its molecular formula C₁₂H₁₂O₄. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule, with characteristic fragments arising from the cleavage of specific bonds. For instance, the loss of the methoxy group (-OCH₃) from the ester would result in a fragment ion at m/z 189.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. This technique is crucial for confirming the molecular formula of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass. For instance, HR-MS was used to confirm the structure of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid in a study, demonstrating its utility in the characterization of complex benzofuran derivatives mdpi.com.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. A strong absorption band around 1735-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester and the ether linkages would appear in the region of 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ region. For related benzofuran derivatives, IR spectroscopy has been used to identify key functional groups, with the C=N stretching vibration observed at 1613 cm⁻¹ and C-O-C stretching vibrations between 1170-1044 cm⁻¹ in one such study researchgate.net.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds. The aromatic ring vibrations in this compound would be expected to produce strong signals in the Raman spectrum.

X-ray Crystallography for Definitive Solid-State Structure Determination and Crystal Packing Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While no specific crystal structure data for this compound was found, analysis of related benzofuran structures provides insights into the expected solid-state conformation and intermolecular interactions.

For example, the crystal structure of a related compound, methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate, revealed that the benzofuran system is essentially planar and that the crystal structure is stabilized by intermolecular aromatic π–π stacking interactions nih.gov. Similarly, the crystal structure of methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate also showed a planar benzofuran fragment and stabilization through weak intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions nih.gov. These findings suggest that this compound is also likely to adopt a planar conformation in the solid state, with intermolecular forces such as hydrogen bonding and π–π stacking playing a significant role in its crystal packing. The crystal structure of another related compound, 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime, showed a dimeric arrangement of molecules formed via intermolecular O-H…N hydrogen bonds researchgate.net.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, would be suitable for analyzing the purity of this compound. The retention time of the compound under specific chromatographic conditions can be used for its identification, while the peak area provides a measure of its concentration, allowing for the determination of its purity. Preparative reverse-phase HPLC is also a common method for the purification of reaction products rsc.org.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of volatile and thermally stable compounds. While the volatility of this compound may be a consideration, GC-MS can be a powerful tool for purity assessment and for identifying any volatile impurities. The gas chromatogram provides information on the number of components in a sample, while the mass spectrum of each component allows for its identification.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive chromatographic technique that is widely used for monitoring the progress of chemical reactions and for preliminary purity checks. A suitable solvent system (eluent) would be chosen to achieve good separation between the starting materials, the product, and any byproducts on a TLC plate coated with a stationary phase such as silica gel. The spots can be visualized under UV light or by using a staining agent. The retention factor (Rf) value of the product can be used for its identification. For instance, in the synthesis of a related compound, column chromatography with ethyl acetate was used for purification, and the purity was monitored by TLC, with an Rf value of 0.58 reported in ethyl acetate nih.gov.

Table 2: Chromatographic Techniques for the Analysis of this compound

| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Application |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol gradient | Purity assessment, quantification, purification |

| GC-MS | Capillary column (e.g., DB-5) | Helium (carrier gas) | Purity assessment, identification of volatile impurities |

| TLC | Silica gel | Hexane/Ethyl Acetate mixture | Reaction monitoring, preliminary purity check |

Future Research Directions and Unaddressed Scientific Inquiries

Exploration of Novel, Efficient, and Green Synthetic Pathways for Benzofuran (B130515) Acetate (B1210297) Derivatives

The development of synthetic routes to construct the benzofuran core and its derivatives is a cornerstone of advancing their therapeutic potential. While numerous methods exist, future research will undoubtedly focus on pathways that are not only efficient in terms of yield and scalability but also align with the principles of green chemistry.

Recent years have seen a surge in innovative and catalytic strategies for benzofuran synthesis. nih.gov Methodologies employing palladium, copper, gold, and silver-based catalysts have been reported to facilitate the construction of the benzofuran nucleus with high efficiency. nih.gov For instance, palladium-promoted synthesis involving ring formation reactions and palladium-copper-based Sonogashira coupling reactions have demonstrated considerable success. nih.gov Visible-light-mediated catalysis is also emerging as a powerful tool for organic transformations and has been applied to the synthesis of benzofuran heterocycles. nih.gov

However, a significant area for future exploration is the development of synthetic strategies that minimize waste, reduce the use of hazardous reagents and solvents, and are more energy-efficient. One-pot synthesis and multicomponent reactions are particularly attractive in this regard as they can significantly reduce the number of synthetic steps and purification procedures. rsc.org The use of environmentally benign solvents and catalysts will also be a key focus.

A critical unaddressed question is the development of stereoselective synthetic methods for chiral benzofuran acetate derivatives. Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. The ability to control the stereochemistry during the synthesis of benzofuran acetates would open up new avenues for developing more potent and selective therapeutic agents.

Discovery of Untapped Biological Targets and Elucidation of New Mechanistic Hypotheses for Benzofuran Compounds

Benzofuran derivatives have demonstrated a remarkable diversity of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. scienceopen.comtaylorandfrancis.com This wide range of activities suggests that these compounds interact with a multitude of biological targets. A primary direction for future research is the identification of novel, untapped biological targets for benzofuran compounds, which could lead to the development of therapies for a wider range of diseases.

Current research has identified several molecular targets for benzofurans, particularly in the context of cancer. These include the inhibition of tubulin polymerization, various protein kinases, and enzymes like farnesyltransferase and carbonic anhydrases. nih.gov However, the full spectrum of their molecular interactions remains to be elucidated. For example, some benzofuran derivatives have shown promise as neuroprotective agents, suggesting interactions with pathways involved in neurodegeneration. frontiersin.org

The elucidation of new mechanistic hypotheses is intrinsically linked to the discovery of new targets. A deeper understanding of how benzofuran compounds exert their biological effects at a molecular level is crucial for rational drug design and optimization. This involves not only identifying the primary target but also understanding the downstream signaling pathways that are modulated. For instance, in the context of their anticancer activity, it is important to determine whether they induce apoptosis, inhibit cell proliferation, or interfere with metastasis, and to identify the specific molecular players involved in these processes.

Development of Advanced Computational Models for More Accurate Predictive Research and Virtual Screening

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties, the identification of potential drug candidates, and the elucidation of drug-target interactions. The development of more sophisticated and accurate computational models represents a significant future research direction for benzofuran-based drug discovery.

Virtual screening, a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, has already been applied to benzofuran derivatives. mdpi.com This approach has been instrumental in identifying potential inhibitors for targets such as the epidermal growth factor receptor (EGFR) in lung cancer. researchgate.net Molecular docking studies, which predict the preferred orientation of a molecule when bound to a target, have also been used to understand the binding modes of benzofuran derivatives with their targets. researchgate.net

Future advancements in this area will likely involve the development of more accurate scoring functions for molecular docking and the use of machine learning and artificial intelligence to build predictive models for biological activity and pharmacokinetic properties. These advanced models could significantly accelerate the discovery and optimization of new benzofuran-based drugs. Furthermore, the integration of computational modeling with experimental data will be crucial for validating and refining these predictive tools.

A key unaddressed scientific inquiry is the development of computational models that can accurately predict the off-target effects of benzofuran compounds. Understanding and predicting potential side effects early in the drug discovery process is critical for developing safer and more effective medicines.

Integration of Omics Technologies for Comprehensive Biological Profiling in in vitro and Animal Models

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to study biological systems in a holistic and comprehensive manner. nih.govencyclopedia.pub The integration of these technologies into the study of benzofuran derivatives represents a critical future research direction that promises to provide unprecedented insights into their mechanisms of action and biological effects.

Currently, the application of omics technologies to the study of benzofuran compounds is still in its early stages. Some in vitro metabolism studies of specific benzofuran derivatives have been conducted using techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q/TOF-MS), which falls under the umbrella of metabolomics. researchgate.netmdpi.comnih.gov These studies provide valuable information about how these compounds are processed in biological systems.

However, there is a vast, largely untapped potential for the broader application of omics technologies. For example, transcriptomic analysis could be used to identify the genes that are up- or down-regulated in response to treatment with a benzofuran derivative, providing clues about the cellular pathways that are affected. Proteomic studies could identify the proteins that are differentially expressed or post-translationally modified, offering a more direct view of the compound's impact on cellular function. nih.govnih.gov Metabolomic profiling could reveal changes in the cellular metabolic landscape, providing insights into the compound's effects on cellular energy and biosynthesis.

In animal models, the use of omics technologies could provide a comprehensive picture of a compound's in vivo effects, including its efficacy, toxicity, and biodistribution. This information would be invaluable for preclinical drug development and for understanding the complex biological responses to these compounds. A significant unaddressed scientific inquiry is the systematic application of a multi-omics approach to comprehensively profile the biological effects of promising benzofuran acetate derivatives in relevant disease models.

Investigation of Multi-Targeting Approaches with Benzofuran-Based Compounds in Polypharmacology Research

The traditional "one-drug, one-target" paradigm of drug discovery is increasingly being challenged by the understanding that many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. Polypharmacology, the design of single chemical entities that can modulate multiple targets, is emerging as a promising strategy for treating such diseases. The benzofuran scaffold, with its demonstrated ability to interact with a diverse range of biological targets, is an ideal platform for the development of multi-targeting agents. mdpi.com

The investigation of multi-targeting approaches with benzofuran-based compounds is a key future research direction. This involves the rational design and synthesis of molecules that are engineered to interact with two or more specific targets that are relevant to a particular disease. For example, in the context of Alzheimer's disease, a multi-target benzofuran derivative could be designed to simultaneously inhibit acetylcholinesterase and prevent the aggregation of amyloid-beta peptides.

Computational methods will play a crucial role in the design of multi-target ligands, enabling the prediction of binding affinities for multiple targets and the optimization of the chemical structure to achieve the desired activity profile. The synthesis and biological evaluation of these multi-target compounds will be essential for validating this approach and for identifying promising drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.